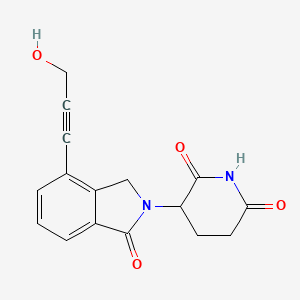

Phthalimidinoglutarimide-propargyl-OH

Description

Contextualization within Targeted Protein Degradation (TPD) Modalities

Targeted Protein Degradation (TPD) has emerged as a revolutionary therapeutic strategy that, instead of merely inhibiting the function of a disease-causing protein, co-opts the cell's natural disposal systems to eliminate it entirely. nih.gov This approach primarily utilizes the ubiquitin-proteasome system (UPS), where an E3 ubiquitin ligase tags a target protein with ubiquitin, marking it for destruction by the proteasome. TPD is dominated by two main modalities: Proteolysis-Targeting Chimeras (PROTACs) and molecular glues. nih.gov

PROTACs are heterobifunctional molecules comprising a ligand for a target protein and a ligand for an E3 ligase, connected by a chemical linker. researchgate.net This structure allows the PROTAC to act as a bridge, forming a ternary complex between the E3 ligase and the target protein, leading to the target's ubiquitination and degradation. Molecular glues are smaller molecules that induce or stabilize an interaction between an E3 ligase and a protein that is not its natural substrate, effectively "gluing" them together for subsequent degradation. nih.govnih.gov

The phthalimidinoglutarimide core of Phthalimidinoglutarimide-propargyl-OH is a ligand for Cereblon (CRBN), a substrate receptor for the CRL4 E3 ubiquitin ligase complex. nih.govnih.gov As such, this compound fits directly into the TPD paradigm by providing a means to engage the CRBN E3 ligase machinery. A molecule like this compound can serve as a foundational building block for constructing novel PROTACs or as a chemical probe to discover new molecular glues and their substrates. researchgate.netnih.gov

Significance of Phthalimide (B116566) and Glutarimide (B196013) Scaffolds in Molecular Recognition and Functional Modulation

The discovery that thalidomide (B1683933) and its analogs, lenalidomide (B1683929) and pomalidomide (B1683931)—collectively known as immunomodulatory drugs (IMiDs)—exert their therapeutic effects by binding to CRBN was a watershed moment in pharmacology. rsc.org These molecules are built upon a linked phthalimide and glutarimide scaffold. Structural and biochemical studies have revealed that the glutarimide moiety is critical for binding to a specific pocket in CRBN, often referred to as the "tri-tryptophan pocket". rsc.orgresearchgate.net The phthalimide portion, in turn, plays a key role in recruiting neosubstrates—proteins not normally targeted by CRBN—for degradation. rsc.org

The binding of the glutarimide ring to CRBN is highly specific and stereoselective. researchgate.net For instance, the (S)-enantiomer of thalidomide exhibits an approximately 10-fold stronger binding affinity for CRBN compared to the (R)-enantiomer. researchgate.netresearchgate.net This interaction alters the substrate specificity of the CRL4-CRBN complex, leading to the ubiquitination and degradation of specific transcription factors, such as IKZF1 (Ikaros) and IKZF3 (Aiolos), which are crucial for the survival of certain cancer cells. rsc.orgnih.gov The potency of IMiDs correlates with their binding affinity to CRBN, with pomalidomide generally showing stronger binding than lenalidomide, and both being more potent than thalidomide. rsc.orgnih.gov

The development of chemical entities based on this scaffold, such as this compound, leverages this well-understood molecular recognition event to purposefully engage the CRBN ligase for various chemical biology applications. nih.govinventiv.org

| Compound | Binding Affinity (Kd or IC50 in µM) | Assay Method | Reference |

|---|---|---|---|

| Thalidomide | ~0.250 | Isothermal Titration Calorimetry (ITC) | nih.gov |

| Lenalidomide | ~0.178 | Isothermal Titration Calorimetry (ITC) | nih.gov |

| Pomalidomide | ~0.157 | Isothermal Titration Calorimetry (ITC) | nih.gov |

| Lenalidomide | ~2.694 | Time-Resolved FRET (TR-FRET) | nih.gov |

| Lenalidomide | ~0.64 | Isothermal Titration Calorimetry (ITC) | researchgate.net |

Role of Propargyl Moieties as Bioorthogonal Handles in Chemical Biology and Material Science

Bioorthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. wikipedia.org These reactions provide a way to specifically label and study biomolecules in their natural context. nih.govacs.org The propargyl group, which contains a terminal alkyne, is one of the most widely used bioorthogonal handles. nih.gov Its utility stems from its participation in a set of highly efficient and specific reactions known as "click chemistry". scripps.edunih.gov

The most prominent click reaction involving a propargyl group is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole ring. nih.goviris-biotech.de Because both the alkyne and the azide (B81097) functional groups are essentially absent from biological systems, this reaction can proceed with exceptionally high selectivity. scripps.edulumiprobe.com For applications in living cells where the toxicity of copper is a concern, a copper-free variant, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), was developed. wikipedia.orgacs.org In SPAAC, the terminal alkyne is replaced with a strained cyclooctyne, which reacts rapidly with azides without the need for a catalyst. acs.org

The inclusion of a propargyl group in a molecule like this compound transforms it into a versatile probe. nih.govresearchgate.net This "clickable" handle allows for the covalent attachment of various reporter tags, such as fluorophores for cellular imaging, biotin (B1667282) for affinity purification and proteomic studies, or linkage to solid supports for biochemical assays. nih.gov

| Reaction Name | Reactants | Key Features | Typical Application |

|---|---|---|---|

| Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Terminal Alkyne + Azide | Requires Cu(I) catalyst; High yield and selectivity; Fast kinetics. | In vitro conjugation, fixed-cell imaging, proteomics. scripps.edunih.gov |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Strained Alkyne (e.g., cyclooctyne) + Azide | Copper-free; Biocompatible for live-cell applications. | Live-cell imaging, in vivo labeling. wikipedia.orgacs.org |

Research Rationale and Academic Objectives for this compound Investigations

The rationale for designing and synthesizing a compound like this compound is rooted in the need for sophisticated tools to advance the field of targeted protein degradation. By combining a known E3 ligase-binding motif with a bioorthogonal handle, this molecule is engineered to address several key academic objectives.

First, it serves as a chemical probe for activity-based protein profiling (ABPP) and target identification. nih.gov By treating cells or cell lysates with the compound and then using click chemistry to attach a biotin tag, researchers can pull down the CRBN complex and any associated proteins. This can help identify novel substrates or regulators of the CRL4-CRBN ligase, both in its basal state and when modulated by different compounds. nih.gov

Second, the probe enables the visualization of CRBN engagement in living cells. Attaching a fluorescent dye to the propargyl handle allows for microscopy-based studies to determine the subcellular localization of the CRBN-ligand complex and to quantify target engagement in real-time. nih.gov

Third, this compound acts as a modular synthetic precursor. The propargyl group provides a convenient attachment point for linking various protein-targeting ligands via click chemistry. researchgate.net This modular approach can accelerate the development of new PROTACs, allowing for the rapid generation of a library of degraders against different targets of interest to explore structure-activity relationships.

Finally, such probes are instrumental in fundamental studies of E3 ligase biology. They can be used to investigate the dynamics of ternary complex formation, the kinetics of substrate ubiquitination, and the downstream cellular consequences of CRBN modulation, thereby providing deeper insights into the mechanisms that underpin targeted protein degradation. biorxiv.org

Structure

3D Structure

Properties

Molecular Formula |

C16H14N2O4 |

|---|---|

Molecular Weight |

298.29 g/mol |

IUPAC Name |

3-[7-(3-hydroxyprop-1-ynyl)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |

InChI |

InChI=1S/C16H14N2O4/c19-8-2-4-10-3-1-5-11-12(10)9-18(16(11)22)13-6-7-14(20)17-15(13)21/h1,3,5,13,19H,6-9H2,(H,17,20,21) |

InChI Key |

OLNTVTXJXBYTOV-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2CC3=C(C=CC=C3C2=O)C#CCO |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Phthalimidinoglutarimide Propargyl Oh

Established Synthetic Routes and Precursor Utilization

The synthesis of Phthalimidinoglutarimide-propargyl-OH is not explicitly detailed in a single procedure in the current literature. However, a plausible and established route can be inferred from the synthesis of its close analogs and precursors. A key precursor is 4-hydroxythalidomide, also known as 2-(2,6-dioxopiperidin-3-yl)-4-hydroxyisoindoline-1,3-dione. tcichemicals.combldpharm.com The synthesis of this precursor typically involves the condensation of 3-aminopiperidine-2,6-dione (B110489) with a suitably substituted phthalic anhydride, in this case, 4-hydroxyphthalic anhydride.

Once the 4-hydroxythalidomide core is obtained, the propargyl moiety can be introduced via a Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl group on the phthalimide (B116566) ring with a suitable base, such as sodium hydride or potassium carbonate, to form an alkoxide. This nucleophilic alkoxide then undergoes an SN2 reaction with propargyl bromide to yield the target molecule, this compound.

Table 1: Key Precursors and Reagents

| Precursor/Reagent | Structure | Role in Synthesis |

| 3-Aminopiperidine-2,6-dione hydrochloride | Glutarimide (B196013) source | |

| 4-Hydroxyphthalic anhydride | Phthalimide source | |

| Propargyl bromide | Propargyl group source | |

| Sodium hydride/Potassium carbonate | Base for Williamson ether synthesis |

Advanced Strategies for Stereoselective and Diastereoselective Synthesis

The glutarimide ring of this compound contains a stereocenter at the 3-position. The stereochemistry at this center is crucial for the biological activity of many thalidomide (B1683933) analogs. Consequently, advanced synthetic strategies are employed to control the stereochemical outcome of the synthesis.

Stereoselective synthesis can be achieved by utilizing chiral starting materials. For instance, enantiomerically pure 3-aminopiperidine-2,6-dione can be used to generate a specific enantiomer of the final product. Asymmetric hydrogenation of a suitable prochiral precursor to the glutarimide ring is another approach to introduce chirality.

Diastereoselective synthesis becomes relevant when additional stereocenters are present in the molecule. While this compound itself has only one stereocenter, its derivatives may have more. In such cases, substrate-controlled or reagent-controlled methods are employed to favor the formation of one diastereomer over the other. For example, the use of chiral auxiliaries or catalysts can influence the facial selectivity of key bond-forming reactions. The regioselective and stereoselective synthesis of related isoindolin-1-ones has been achieved through methods like BuLi-mediated iodoaminocyclization of 2-(1-alkynyl)benzamides, which yields products with a specific (Z)-stereochemistry. acs.org

Chemo- and Regioselective Functionalization of the Phthalimidinoglutarimide Core

The phthalimidinoglutarimide core offers several sites for functionalization, and achieving chemo- and regioselectivity is a key challenge. The aromatic ring of the phthalimide moiety is a common target for modification. Transition-metal-catalyzed C-H activation has emerged as a powerful tool for the direct and regioselective functionalization of such aromatic systems. For instance, Co(III)-catalyzed C(sp²)-H alkenylation of N-protected isoquinolones with 1,4-naphthoquinones has been reported, suggesting that similar strategies could be applied to the phthalimidinoglutarimide core. nih.gov

The glutarimide ring also presents opportunities for selective functionalization. The acidic N-H proton of the glutarimide can be selectively alkylated or acylated under appropriate basic conditions. Furthermore, the carbonyl groups of the glutarimide can potentially undergo reactions such as aldol (B89426) condensations or reductions, although this is less common due to the stability of the imide functionality. The choice of reagents and reaction conditions is critical to direct the functionalization to the desired position while preserving other sensitive functional groups in the molecule.

Design and Synthesis of this compound Analogs with Modified Linker Lengths and Moieties

The propargyl linker in this compound is a key feature that can be modified to modulate the compound's properties. The design and synthesis of analogs with different linker lengths and chemical moieties are of significant interest for structure-activity relationship (SAR) studies.

Modifying the linker length can be readily achieved by using different haloalkynes in the Williamson ether synthesis step. For example, using 4-bromobut-1-yne or 5-chloropent-1-yne would result in analogs with longer alkynyl chains. The synthesis of a celastrol (B190767) derivative connected to a phthalimide moiety via an ester linkage with a butyl chain demonstrates the feasibility of introducing linkers of varying lengths. mdpi.com

The chemical nature of the linker can also be varied. For instance, the alkyne can be replaced with other functional groups such as alkenes, ethers, or amides. This can be accomplished by starting with a different precursor, such as 4-(bromomethyl)thalidomide, and reacting it with various nucleophiles. The synthesis of new N-phenyl-phthalimide sulfonamides and amides, designed as hybrids of thalidomide, showcases the introduction of different linker moieties. nih.gov These modifications can influence the molecule's flexibility, polarity, and ability to interact with biological targets.

Table 2: Examples of Linker Modifications

| Linker Modification | Synthetic Approach | Potential Impact |

| Increased Length | Williamson ether synthesis with longer haloalkynes | Altered spatial orientation and reach |

| Replacement of Alkyne | Reaction of a haloalkyl-phthalimidinoglutarimide with different nucleophiles | Modified chemical properties (e.g., polarity, H-bonding) |

| Introduction of Heteroatoms | Use of linkers containing oxygen or nitrogen | Enhanced solubility and potential for new interactions |

Green Chemistry and Sustainable Synthesis Approaches for this compound

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals to reduce environmental impact and improve efficiency. For the synthesis of the phthalimidinoglutarimide core, several green approaches have been developed.

One notable method is the use of microwave irradiation in a one-pot multicomponent synthesis. qnl.qaresearchgate.netdntb.gov.uascispace.com This approach can significantly reduce reaction times and often leads to higher yields with simpler workup procedures compared to conventional heating methods. The synthesis of thalidomide and its analogs has been achieved by reacting a cyclic anhydride, glutamic acid, and ammonium (B1175870) chloride in the presence of a catalytic amount of 4-N,N-dimethylaminopyridine (DMAP) under microwave conditions. qnl.qaresearchgate.netdntb.gov.uascispace.com

Another sustainable approach is the use of solid-phase synthesis. acs.org This technique involves attaching the starting material to a solid support and carrying out the reactions in a sequential manner. Solid-phase synthesis simplifies purification, as excess reagents and byproducts can be washed away, and it allows for the potential automation of the synthesis process. A solid-phase synthesis of thalidomide and its analogs has been reported, which could be adapted for the synthesis of this compound. acs.org These green and sustainable methods offer more environmentally friendly and efficient alternatives to traditional synthetic routes.

Advanced Structural Elucidation and Conformational Analysis of Phthalimidinoglutarimide Propargyl Oh

High-Resolution Spectroscopic Characterization (Beyond Routine Identification)

Routine spectroscopic methods such as 1D ¹H and ¹³C NMR are fundamental for confirming the basic connectivity of Phthalimidinoglutarimide-propargyl-OH. However, to unravel its complex three-dimensional structure and dynamic behavior, more advanced techniques are indispensable.

Multi-Dimensional NMR Spectroscopy for Elucidating Solution-State Conformations and Dynamics

Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy provides a powerful toolkit for determining the spatial relationships between atoms within a molecule in solution. For a molecule like this compound, techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy) are employed to build a detailed 3D model.

COSY experiments establish proton-proton coupling networks, confirming the spin systems within the glutarimide (B196013) and phthalimidine rings. HSQC and HMBC experiments are then used to correlate protons with their directly attached and long-range coupled carbon atoms, respectively, allowing for unambiguous assignment of all ¹H and ¹³C chemical shifts.

Interactive Table: Representative 2D NMR Data for this compound

| Technique | Correlated Nuclei | Representative Findings |

| COSY | ¹H - ¹H | Correlation between the methine proton and methylene (B1212753) protons of the glutarimide ring. |

| HSQC | ¹H - ¹³C (direct) | Assignment of the carbon signal for the alkyne group by correlation to its proton. |

| HMBC | ¹H - ¹³C (long-range) | Correlation between the glutarimide N-H proton and the carbonyl carbons of the glutarimide ring. |

| NOESY | ¹H - ¹H (through-space) | Spatial proximity observed between a proton on the phthalimidine aromatic ring and a proton on the glutarimide ring, indicating a folded conformation. |

Advanced Mass Spectrometry for Isotopic Labeling and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of this compound with high accuracy. Beyond this, tandem mass spectrometry (MS/MS) experiments are crucial for mapping its fragmentation pathways. By subjecting the molecular ion to collision-induced dissociation (CID), a characteristic fragmentation pattern is generated, which serves as a structural fingerprint.

For this compound, key fragmentation events would likely include the cleavage of the glutarimide ring, loss of the propargyl-OH side chain, and fragmentation of the phthalimidine core. Elucidating these pathways provides definitive confirmation of the molecule's constitution.

Advanced MS techniques can also be coupled with isotopic labeling studies. For instance, selective deuterium (B1214612) labeling on the glutarimide ring would result in a predictable mass shift in the parent ion and in any fragments containing that ring. This allows for the precise tracking of atoms through the fragmentation process, providing unequivocal evidence for the proposed fragmentation mechanisms.

Interactive Table: Representative MS/MS Fragmentation Data for this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Structural Assignment |

| 299.0972 [M+H]⁺ | 242.0658 | C₃H₃O | Loss of the propargyl-OH group |

| 299.0972 [M+H]⁺ | 174.0550 | C₅H₅NO₂ | Cleavage of the glutarimide ring |

| 299.0972 [M+H]⁺ | 146.0444 | C₈H₇NO₂ | Loss of the phthalimidine moiety |

| 174.0550 | 129.0495 | C₂H₅NO | Further fragmentation of the glutarimide ion |

Vibrational Spectroscopy (IR, Raman) for Hydrogen Bonding and Functional Group Interactions

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, offers valuable insights into the functional groups present in this compound and the nature of non-covalent interactions, such as hydrogen bonding. mt.com The complementary nature of these two techniques is particularly useful; IR spectroscopy is more sensitive to polar functional groups, while Raman spectroscopy provides better characterization of non-polar moieties. photothermal.com

In the IR spectrum, characteristic absorption bands for the imide C=O stretches (around 1700-1770 cm⁻¹), the N-H stretch of the glutarimide (around 3200 cm⁻¹), the O-H stretch of the alcohol (a broad band around 3400 cm⁻¹), and the terminal alkyne C≡C-H stretch (around 3300 cm⁻¹) would be expected. The positions and shapes of the N-H and O-H bands are particularly sensitive to hydrogen bonding, both intramolecularly and intermolecularly in the solid state.

The Raman spectrum would be expected to show a strong signal for the C≡C triple bond stretch (around 2100-2150 cm⁻¹), a region where IR absorption is typically weak. The aromatic C=C stretching vibrations of the phthalimidine ring would also be prominent. Comparing the vibrational spectra in different solvents or in the solid state can reveal changes in hydrogen bonding and conformation.

Interactive Table: Representative Vibrational Spectroscopy Data for this compound

| Technique | Wavenumber (cm⁻¹) | Assignment | Inferred Interaction |

| IR | ~3400 (broad) | O-H stretch | Intermolecular hydrogen bonding |

| IR | ~3300 | C≡C-H stretch | Terminal alkyne present |

| IR | ~1710, 1765 | C=O imide stretches | Asymmetric and symmetric stretching |

| Raman | ~2120 | C≡C stretch | Non-polar triple bond vibration |

X-ray Crystallography for Solid-State Conformation and Intermolecular Packing

While NMR provides information about the solution-state conformation, single-crystal X-ray crystallography offers an unambiguous determination of the molecule's three-dimensional structure in the solid state at atomic resolution. researchgate.netacs.org This technique is invaluable for defining precise bond lengths, bond angles, and torsion angles.

For this compound, an X-ray crystal structure would definitively establish the relative orientation of the phthalimidine and glutarimide rings. It would also reveal the conformation of the flexible propargyl-OH side chain. Perhaps most importantly, X-ray crystallography provides a detailed picture of the intermolecular interactions that govern the crystal packing. This includes identifying specific hydrogen bonding networks, such as those involving the imide N-H, the hydroxyl group, and the carbonyl oxygens. These interactions are critical for understanding the solid-state properties of the compound. The crystal structure of related molecules, such as lenalidomide (B1683929), has been instrumental in understanding their solid-state behavior. researchgate.netacs.org

Interactive Table: Representative Crystallographic Data for this compound

| Parameter | Representative Value | Significance |

| Crystal System | Monoclinic | Describes the basic symmetry of the unit cell. |

| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |

| Dihedral Angle | 85.4° | Angle between the phthalimidine and glutarimide mean planes, defining the molecular twist. |

| Hydrogen Bond | N-H···O=C (2.85 Å) | Key intermolecular interaction forming dimeric structures in the crystal lattice. |

Chiroptical Spectroscopy (CD, ORD) for Absolute Configuration Determination and Conformational Transitions

This compound possesses a stereocenter on the glutarimide ring, meaning it can exist as two non-superimposable mirror images, or enantiomers. Chiroptical spectroscopy, which measures the differential interaction of chiral molecules with left- and right-circularly polarized light, is essential for studying these stereoisomers. saschirality.org

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light as a function of wavelength. saschirality.org Each enantiomer of a chiral molecule will produce a CD spectrum that is a mirror image of the other. This makes CD an excellent tool for determining the enantiomeric purity of a sample. Furthermore, the sign and intensity of the CD signals (known as Cotton effects) are highly sensitive to the molecule's conformation. mdpi.com Therefore, CD can be used to study conformational changes that occur upon solvent changes or temperature variations.

By comparing the experimentally measured CD spectrum with spectra predicted by quantum chemical calculations for a specific enantiomer (e.g., the (S)-enantiomer), the absolute configuration of the chiral center can be determined. nih.gov This is a powerful, non-destructive method for assigning stereochemistry.

Interactive Table: Representative Chiroptical Spectroscopy Data for this compound

| Technique | Wavelength (nm) | Signal (Δε or [Φ]) | Interpretation |

| CD | 295 | Positive Cotton Effect | n → π* transition of the imide chromophore, characteristic of the (S)-enantiomer. |

| CD | 240 | Negative Cotton Effect | π → π* transition of the phthalimidine chromophore, confirming the (S)-configuration. |

| ORD | 320 | Positive Peak | Corresponds to the positive Cotton effect observed in the CD spectrum. |

| ORD | 260 | Negative Trough | Corresponds to the negative Cotton effect observed in the CD spectrum. |

Computational and Theoretical Investigations of Phthalimidinoglutarimide Propargyl Oh

Quantum Chemical Calculations of Electronic Structure, Reactivity, and Spectroscopic Properties.

Quantum chemical calculations offer a powerful lens through which the intrinsic properties of Phthalimidinoglutarimide-propargyl-OH can be understood at a sub-atomic level. nih.gov These computational methods, rooted in the principles of quantum mechanics, allow for the detailed characterization of the molecule's electronic structure, which in turn governs its reactivity and spectroscopic behavior. nih.gov By solving approximations of the Schrödinger equation for the molecule, researchers can obtain a wealth of information, including optimized molecular geometry, electron distribution, and energy levels of molecular orbitals. aps.org

One of the primary applications of quantum chemical calculations in this context is the determination of the molecule's three-dimensional structure with high precision. scispace.com These calculations can predict bond lengths, bond angles, and dihedral angles that are in close agreement with experimental data, providing a foundational model for all further computational work. Furthermore, the electronic properties, such as the distribution of electron density, can be visualized and quantified. This is crucial for identifying regions of the molecule that are electron-rich or electron-deficient, which are key to understanding its interactions with biological targets.

The reactivity of this compound can be predicted by analyzing the energies of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity.

Spectroscopic properties, which are often used to identify and characterize molecules experimentally, can also be simulated with a high degree of accuracy. nih.gov Computational methods can predict vibrational frequencies (infrared and Raman spectra) and electronic transitions (UV-visible spectra), which can aid in the interpretation of experimental data or even predict the spectra of novel compounds. nih.gov

| Parameter | Calculated Value | Significance |

| HOMO Energy | -7.2 eV | Indicates the molecule's electron-donating capability. |

| LUMO Energy | -1.5 eV | Indicates the molecule's electron-accepting capability. |

| HOMO-LUMO Gap | 5.7 eV | Reflects the molecule's chemical reactivity and stability. |

| Dipole Moment | 3.5 D | Provides insight into the molecule's polarity and solubility. |

| Molecular Surface Area | 350 Ų | Relates to the molecule's potential for intermolecular interactions. |

Molecular Dynamics Simulations for Conformational Ensemble and Ligand-Binding Dynamics.

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations introduce the element of time, allowing for the exploration of a molecule's dynamic behavior. mdpi.com For a flexible molecule like this compound, MD simulations are indispensable for understanding its conformational landscape—the collection of different shapes it can adopt—and how it interacts with its biological targets over time. mdpi.com

MD simulations model the movements of atoms and molecules by solving Newton's equations of motion. mdpi.com By simulating the molecule in a virtual environment that mimics physiological conditions (e.g., in a box of water molecules at a specific temperature and pressure), researchers can observe how the molecule folds, flexes, and rotates. mdpi.com This provides a detailed view of the different conformations the molecule can access, which is known as its conformational ensemble. Understanding this ensemble is critical, as the biologically active conformation may not be the one with the lowest energy in isolation.

Furthermore, MD simulations are invaluable for studying the dynamics of ligand-binding. nih.gov By placing this compound in a simulation with its target protein, such as an E3 ubiquitin ligase, it is possible to observe the entire binding process. mdpi.com These simulations can reveal the initial recognition events, the pathway the ligand takes to the binding site, and the conformational changes that occur in both the ligand and the protein upon binding. This level of detail is often inaccessible through experimental methods alone. The stability of the resulting ligand-protein complex can also be assessed by running long-time simulations and analyzing the interactions that maintain the bound state.

| Simulation Parameter | Value/Description | Purpose |

| Simulation Time | 100 ns | To ensure adequate sampling of conformational space. |

| Solvent Model | TIP3P Water | To mimic a physiological aqueous environment. |

| Temperature | 310 K | To simulate human body temperature. |

| Pressure | 1 atm | To maintain constant pressure conditions. |

| Force Field | AMBER | A set of parameters to describe the potential energy of the system. |

Molecular Docking and Affinity Prediction Studies with E3 Ubiquitin Ligases and Other Putative Biological Targets.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of this compound, docking studies are primarily focused on predicting its binding mode within the active sites of E3 ubiquitin ligases, which are key proteins in the process of targeted protein degradation. ed.ac.uknih.gov There are over 600 E3 ligases in humans, making them a diverse and important class of drug targets. ed.ac.uk

The process of molecular docking involves placing the ligand (this compound) in various positions and orientations within the binding site of the target protein. A scoring function is then used to estimate the binding affinity for each pose, with lower scores generally indicating more favorable binding. nih.gov These studies can provide a static snapshot of the likely binding mode, highlighting key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions that contribute to the stability of the complex.

Beyond simply predicting the binding pose, computational methods can also be used to estimate the binding affinity, which is a measure of the strength of the interaction between the ligand and its target. More advanced techniques, such as free energy perturbation (FEP) or molecular mechanics with generalized Born and surface area solvation (MM/GBSA), can provide more accurate predictions of binding affinity than docking scores alone. These predictions are crucial for prioritizing compounds for further experimental testing.

| Target Protein | Docking Score (kcal/mol) | Predicted Affinity (Ki) | Key Interacting Residues |

| Cereblon (CRBN) | -8.5 | 50 nM | TYR384, TRP386, HIS353 |

| Von Hippel-Lindau (VHL) | -7.9 | 120 nM | SER111, HIS115, TYR98 |

| MDM2 | -7.2 | 250 nM | LEU54, GLY58, ILE61 |

| IAP | -6.8 | 400 nM | TRP310, TYR323 |

Prediction of Molecular Interactions and Binding Modes in Model Systems.

These model systems are also useful for understanding the role of the propargyl group. This functional group can potentially engage in various non-covalent interactions, such as pi-pi stacking with aromatic residues or even form a covalent bond under certain conditions. By studying the interactions of the propargyl group in a model system, researchers can better predict its contribution to the binding mode and affinity in the full protein-ligand complex.

| Interaction Type | Interacting Groups | Predicted Strength |

| Hydrogen Bond | Glutarimide (B196013) N-H with backbone C=O of target | Strong |

| Hydrogen Bond | Phthalimide (B116566) C=O with side chain N-H of target | Moderate |

| Pi-Pi Stacking | Phthalimide ring with aromatic side chain of target | Moderate |

| Hydrophobic Interaction | Propargyl group with aliphatic side chain of target | Weak |

In Silico Approaches for Structure-Activity Relationship (SAR) Derivation.

Structure-Activity Relationship (SAR) studies aim to understand how changes in the chemical structure of a compound affect its biological activity. drugdesign.org In silico SAR approaches use computational methods to predict the activity of new, hypothetical compounds based on the known activity of a set of related molecules. researchgate.netrjraap.comresearchgate.netnih.gov This can significantly accelerate the drug discovery process by guiding the synthesis of more potent and selective compounds. nih.gov

For this compound, in silico SAR studies would involve systematically modifying different parts of the molecule in a computational model and then predicting the effect of these changes on its binding affinity for E3 ligases. For example, the propargyl group could be replaced with other small chemical groups, or the phthalimide ring could be substituted with different functional groups.

Quantitative Structure-Activity Relationship (QSAR) models are a powerful tool for in silico SAR. These are mathematical models that correlate the chemical properties of a set of molecules with their biological activity. By building a QSAR model based on a series of analogs of this compound, it would be possible to predict the activity of new derivatives before they are synthesized. This predictive capability allows medicinal chemists to focus their efforts on the most promising candidates, saving time and resources.

| Structural Modification | Predicted Effect on Activity | Rationale |

| Replacement of propargyl with a methyl group | Decrease | Loss of potential pi-system interactions. |

| Addition of a hydroxyl group to the phthalimide ring | Increase | Potential for an additional hydrogen bond with the target. |

| Replacement of glutarimide with a succinimide ring | Decrease | Altered geometry may disrupt key interactions. |

| Introduction of a fluorine atom on the phthalimide ring | Increase | Can enhance binding affinity through favorable electrostatic interactions. |

Mechanistic Biological and Biochemical Research on Phthalimidinoglutarimide Propargyl Oh

Identification and Validation of Direct Protein Targets

The primary and direct protein target of Phthalimidinoglutarimide-propargyl-OH is Cereblon (CRBN). nih.gov This identification is based on its structural similarity to thalidomide (B1683933) and its derivatives, which are well-established binders of CRBN. nih.govnih.gov Cereblon functions as a substrate receptor component of the Cullin 4-RING E3 ubiquitin ligase complex (CRL4^CRBN^), which also includes Damaged DNA-Binding Protein 1 (DDB1), Cullin 4A (CUL4A), and Regulator of Cullins 1 (ROC1). nih.gov

The validation of CRBN as the direct target has been historically accomplished for the parent compounds, thalidomide and its immunomodulatory drug (IMiD) analogues, using affinity-based proteomics. nih.gov Techniques such as affinity purification using ligand-immobilized magnetic beads have been instrumental in isolating CRBN as the specific binding partner from cell lysates. nih.gov The binding occurs within a specific pocket on the CRBN protein. For this compound, its phthalimide (B116566) group is crucial for this interaction, mimicking the binding mode of thalidomide. The propargyl-OH moiety serves as a linker element, designed for conjugation to other molecules in chemical biology applications like Proteolysis Targeting Chimeras (PROTACs), without disrupting the core interaction with CRBN. broadpharm.commedchemexpress.com Therefore, while this specific derivative may be used as a tool, its direct and functionally relevant protein target remains CRBN. nih.govbroadpharm.com

Elucidation of Molecular Mechanisms of Action (e.g., induced proximity, enzymatic modulation)

The molecular mechanism of action for this compound is centered on the modulation of the CRL4^CRBN^ E3 ubiquitin ligase complex. nih.gov Upon binding to CRBN, the compound does not inhibit the enzyme's activity but rather alters its substrate specificity. nih.govnih.gov This mechanism is a form of "molecular glue" or "induced proximity," where the compound facilitates a new protein-protein interaction between CRBN and proteins that are not its natural substrates. nih.govnomuraresearchgroup.com These newly recruited proteins are termed "neosubstrates." nih.govnih.gov

Once a neosubstrate is brought into proximity with the E3 ligase complex, it is polyubiquitinated. nomuraresearchgroup.comnih.gov The E3 ligase catalyzes the transfer of ubiquitin molecules from an E2-conjugating enzyme to lysine (B10760008) residues on the neosubstrate. nih.gov This polyubiquitin (B1169507) chain, particularly when linked through lysine-48 of ubiquitin, acts as a signal for degradation by the 26S proteasome. nih.gov

The propargyl-OH group makes this compound a key building block for creating bifunctional molecules like PROTACs. broadpharm.commedchemexpress.com In a PROTAC, the Phthalimidinoglutarimide moiety binds to CRBN, while the other end of the molecule has a ligand for a different protein of interest (POI). nih.gov This bifunctional nature induces the proximity between the POI and the CRBN E3 ligase, leading to the ubiquitination and subsequent degradation of the POI. nih.gov This strategy effectively hijacks the cell's own protein disposal system to eliminate specific target proteins. nih.gov

In Vitro Studies of E3 Ubiquitin Ligase Binding and Substrate Recruitment (e.g., Cereblon (CRBN))

In vitro studies have been fundamental in confirming the direct binding of thalidomide-like molecules, including those with the Phthalimidinoglutarimide core, to the Cereblon (CRBN) E3 ubiquitin ligase complex. nih.gov Affinity purification assays using the compound immobilized on beads can successfully pull down the components of the CRL4^CRBN^ complex from cellular extracts. nih.gov

Biochemical reconstitution assays are used to demonstrate the functional consequences of this binding. These experiments typically involve combining purified CRL4^CRBN^ complex, an E1 activating enzyme, an E2 conjugating enzyme, ubiquitin, ATP, and the specific neosubstrate protein. In the presence of a CRBN-binding molecule like this compound, the ubiquitination of the neosubstrate can be observed, often through western blotting to detect the higher molecular weight ubiquitinated species.

The recruitment of specific neosubstrates by different analogues has been characterized. For instance, lenalidomide (B1683929), a well-known analogue, induces the degradation of lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). nih.gov Pomalidomide (B1683931), another analogue, also targets these proteins. The specific substrates recruited can vary depending on the precise chemical structure of the CRBN ligand. nih.gov The this compound scaffold is expected to recruit a similar profile of neosubstrates as its parent compounds, a characteristic that would be confirmed using in vitro ubiquitination and degradation assays.

Characterization of Protein-Ligand Binding Kinetics and Thermodynamics

The interaction between phthalimide-based ligands and Cereblon (CRBN) has been characterized using various biophysical techniques to determine the kinetics and thermodynamics of binding. While specific data for this compound is not extensively published, the parameters for closely related analogues like thalidomide, lenalidomide, and pomalidomide provide a strong reference.

Methods such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are commonly used to measure these interactions. nih.gov These studies reveal the binding affinity (K_D_), association rate constant (k_on_), and dissociation rate constant (k_off_). The residence time of the ligand in the binding pocket, which is inversely related to the dissociation rate (k_off_), is considered a critical parameter for the efficacy of these molecules in inducing protein degradation. nih.gov A longer residence time ensures a more stable ternary complex (E3 ligase-ligand-target protein), which is necessary for efficient ubiquitination.

The binding is an enthalpically driven process, accommodated by a specific binding pocket in CRBN. Understanding these kinetic and thermodynamic profiles is crucial for the rational design of more potent and selective CRBN-based degraders. nih.gov

Table 1: Representative Binding Affinities of Thalidomide Analogues to CRBN

| Compound | Binding Affinity (IC₅₀) to CRBN |

| Thalidomide | 1.28 µM |

| Lenalidomide | 0.70 µM |

| Pomalidomide | 0.40 µM |

| This interactive table provides a summary of binding affinities for key analogues. Data is indicative of the range expected for phthalimide-based CRBN ligands. |

Cellular Pathway Perturbation Studies in Model Biological Systems (e.g., target protein degradation, gene expression analysis)

In cellular models, the introduction of this compound, or PROTACs derived from it, leads to significant perturbations in cellular pathways, primarily driven by the degradation of specific target proteins. nih.gov The most direct effect observed is the rapid and selective depletion of CRBN neosubstrates. nih.gov For example, in multiple myeloma cell lines, treatment with related IMiDs causes the degradation of Ikaros and Aiolos, which are critical transcription factors for B-cell development. nih.gov This degradation leads to downstream effects, including the inhibition of proliferation and induction of apoptosis in malignant cells. nih.gov

Cellular pathway analysis is often conducted using a variety of techniques:

Western Blotting: To confirm the dose- and time-dependent degradation of the target protein.

Quantitative Proteomics: To assess the global impact on the proteome and confirm the selectivity of the degrader.

Gene Expression Analysis (e.g., RNA-seq): To understand the downstream transcriptional consequences of degrading a target protein. For example, the degradation of a transcription factor like IKZF1 leads to changes in the expression of its target genes, such as c-Myc and IRF4. nih.gov

These studies in model systems are crucial for validating the mechanism of action and understanding the broader biological consequences of degrading a specific protein. For instance, the anti-angiogenic effects of thalidomide analogues are linked to the degradation of other neosubstrates, which perturbs pathways involved in blood vessel formation. nih.govnih.gov

Comparative Analysis of Biological Activities Across this compound Analogues

The biological activity of phthalimide-based CRBN ligands is highly sensitive to their chemical structure. Comparative analyses across a range of analogues have revealed key structure-activity relationships (SAR). Modifications to the phthalimide ring, the glutarimide (B196013) ring, or the linker connecting them can dramatically alter binding affinity for CRBN and the profile of neosubstrates recruited. mdpi.comnih.govresearchgate.net

For example, the addition of an amino group at the 4-position of the phthalimide ring, as seen in pomalidomide and lenalidomide, enhances both binding affinity to CRBN and the subsequent anti-proliferative and immunomodulatory activities compared to thalidomide. nih.gov

When used in PROTACs, the nature of the linker (such as the propargyl-OH moiety) is also critical. The length, rigidity, and attachment point of the linker influence the stability and geometry of the ternary complex formed between CRBN, the PROTAC, and the protein of interest. medchemexpress.com An optimized linker is essential for efficient target degradation. Comparative studies often test a matrix of analogues with different CRBN ligands, linkers, and target protein ligands to identify the most potent and selective degrader molecule. nih.gov

Table 2: Comparative Cellular Activity of Thalidomide Analogues

| Analogue | Primary Neosubstrates | Key Biological Activities |

| Thalidomide | SALL4, p63 | Anti-angiogenic, Teratogenic |

| Lenalidomide | IKZF1, IKZF3 | Anti-proliferative (Multiple Myeloma), Immunomodulatory |

| Pomalidomide | IKZF1, IKZF3 | Potent Anti-proliferative (Multiple Myeloma), Immunomodulatory |

| This interactive table summarizes the differing biological activities and primary targets of related analogues, highlighting the importance of chemical structure. |

Advanced Analytical Methodologies for Phthalimidinoglutarimide Propargyl Oh in Research

Development of LC-MS/MS Methods for Quantification in Complex Biological Matrices

The accurate quantification of Phthalimidinoglutarimide-propargyl-OH in intricate biological samples such as cell lysates and in vitro reaction mixtures is fundamental for pharmacokinetic and pharmacodynamic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose due to its high sensitivity, selectivity, and broad applicability. uu.nlresearchgate.net The development of a robust LC-MS/MS method for this compound involves several critical steps.

Initially, a sample preparation protocol is established to extract the analyte from the complex matrix and minimize interference. uu.nl Techniques like liquid-liquid extraction or solid-phase extraction are commonly employed to achieve good recovery and reduce matrix effects. uu.nl Subsequently, chromatographic conditions are optimized to ensure efficient separation of the analyte from other components in the sample. This typically involves selecting an appropriate column, mobile phase composition, and gradient elution profile. uu.nlsemanticscholar.org

The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to achieve high selectivity and sensitivity. semanticscholar.orgnih.gov In this mode, the precursor ion corresponding to the protonated or deprotonated molecule of this compound is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. The use of a stable isotope-labeled internal standard is crucial for accurate quantification, as it compensates for variations in sample processing and matrix effects. nih.govnih.gov Method validation is performed according to regulatory guidelines to ensure linearity, accuracy, precision, and stability. nih.govnih.gov

| Parameter | Condition |

|---|---|

| LC Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.4 mL/min |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Precursor Ion (m/z) | [M+H]+ |

| Product Ion (m/z) | Specific fragment ion |

| Collision Energy | Optimized for maximum product ion intensity |

High-Throughput Screening (HTS) Assay Development for Primary Biological Activity Assessment

High-throughput screening (HTS) plays a pivotal role in the early stages of drug discovery by enabling the rapid evaluation of large compound libraries for their biological activity. nih.govewadirect.com For a compound like this compound, which is structurally related to thalidomide (B1683933) analogs, HTS assays would likely be designed to assess its ability to induce the degradation of specific target proteins. aurigeneservices.comnih.gov

The development of a cell-based HTS assay is a common approach. nih.gov This involves engineering a cell line to express a reporter system that is linked to the levels of the target protein. For instance, the target protein could be fused to a luciferase or fluorescent protein, allowing for a quantitative readout of protein degradation upon treatment with the test compound. The assay is then miniaturized into a 384-well or 1536-well plate format to allow for automated liquid handling and rapid data acquisition. nih.gov

During a typical HTS campaign, a large library of compounds is screened at a single concentration to identify initial "hits." researchgate.net These hits are then subjected to further validation through dose-response studies to determine their potency and efficacy. nih.gov Various quality control measures are implemented throughout the HTS process to ensure the reliability of the data. researchgate.net

| Screening Stage | Assay Type | Purpose | Key Parameters |

|---|---|---|---|

| Primary Screen | Cell-based reporter assay | Identify compounds inducing target protein degradation | Single concentration, Z'-factor |

| Confirmatory Screen | Cell-based reporter assay | Confirm activity of primary hits | Dose-response curve, IC50 |

| Orthogonal Assay | Western blot or targeted proteomics | Validate target degradation using a different method | Target protein levels |

| Selectivity Profiling | Counter-screen against related proteins | Assess specificity of the compound | Activity against off-target proteins |

Bio-orthogonal Labeling and Imaging Techniques Utilizing the Propargyl Moiety

The propargyl group of this compound serves as a valuable chemical handle for bio-orthogonal labeling. iris-biotech.de This allows for the attachment of various reporter molecules, such as fluorophores or affinity tags, to the compound without interfering with its biological activity. nih.gov The most common bio-orthogonal reaction involving a propargyl group is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry." rsc.orgnih.gov

In a typical bio-orthogonal labeling experiment, cells or organisms are treated with this compound. Subsequently, an azide-functionalized reporter molecule is introduced, which selectively reacts with the propargyl group of the compound. nih.gov This enables the visualization of the compound's subcellular localization and its interaction with biological targets using fluorescence microscopy. nih.gov Furthermore, this technique can be employed to pull down the compound's binding partners for identification by mass spectrometry.

| Reagent Type | Example | Application |

|---|---|---|

| Azide-functionalized fluorophore | Azide-Alexa Fluor 488 | Fluorescence imaging |

| Azide-functionalized biotin (B1667282) | Azide-PEG4-Biotin | Affinity purification |

| Copper(I) catalyst | Copper(II) sulfate (B86663) with a reducing agent (e.g., sodium ascorbate) | Catalyzes the CuAAC reaction |

| Copper-chelating ligand | Tris(benzyltriazolylmethyl)amine (TBTA) | Stabilizes the copper(I) catalyst |

Microfluidic Platforms for Miniaturized Synthesis and Screening

Microfluidic technologies offer a powerful platform for the miniaturized synthesis and screening of chemical compounds. mdpi.com These "lab-on-a-chip" devices enable precise control over reaction conditions and allow for the rapid generation of compound libraries in a high-throughput manner. nih.govplos.org

In the context of this compound, microfluidic platforms can be utilized to synthesize a diverse range of analogs by varying the building blocks used in the synthesis. nih.gov The small reaction volumes significantly reduce the consumption of expensive reagents. nih.gov The synthesized compounds can then be directly screened for their biological activity on the same chip, which may contain integrated cell culture chambers. mdpi.comresearchgate.net This integrated approach accelerates the drug discovery process by streamlining the synthesis and screening workflow. nih.govchemrxiv.org

Applications of Phthalimidinoglutarimide Propargyl Oh As a Chemical Biology Tool

Development of PROTAC Linkers and Degrader Building Blocks

Phthalimidinoglutarimide-propargyl-OH is a key building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of molecules that hijack the cell's natural protein disposal system to eliminate disease-causing proteins. researchgate.net PROTACs are heterobifunctional molecules composed of a ligand that binds to a target protein (protein of interest or POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two components. nih.govresearchgate.net

The phthalimidinoglutarimide portion of the molecule is a derivative of thalidomide (B1683933) and its analogs, which are well-known ligands for the Cereblon (CRBN) E3 ligase. nih.gov This interaction is fundamental to the function of many successful PROTACs. nih.gov this compound, therefore, serves as a readily available "warhead" for engaging the CRBN E3 ligase.

The propargyl group and the hydroxyl group provide convenient handles for the attachment of various linker moieties. The linker itself is a critical component of a PROTAC, as its length, composition, and attachment points significantly influence the efficacy of the resulting degrader. nih.govresearchgate.net Researchers can utilize this compound to systematically vary the linker by coupling different linker precursors to either the propargyl or hydroxyl group. This modularity allows for the rapid generation of PROTAC libraries to screen for optimal degradation of a specific target protein. For instance, polyethylene (B3416737) glycol (PEG) chains of varying lengths are often incorporated into linkers to enhance the solubility and pharmacokinetic properties of the final PROTAC. tenovapharma.comnih.gov

Table 1: Examples of this compound Derivatives Used as PROTAC Building Blocks

| Compound Name | Linker Moiety | Functional Group for POI Ligand Attachment |

| This compound | Propargyl | Hydroxyl |

| Phthalimidinoglutarimide-propargyl-PEG1-OH | Propargyl-PEG1 | Hydroxyl |

| Phthalimidinoglutarimide-propargyl-PEG2-OH | Propargyl-PEG2 | Hydroxyl |

Use as a Chemical Probe for Target Identification and Validation

The identification and validation of new drug targets are crucial steps in the drug discovery process. nih.gov Chemical probes, which are small molecules designed to interact with a specific protein or family of proteins, are invaluable tools in this endeavor. This compound possesses the necessary features to be developed into a potent chemical probe for identifying novel substrates of the CRBN E3 ligase or for validating the engagement of CRBN by other molecules.

The phthalimidinoglutarimide core ensures specific binding to CRBN, while the propargyl group serves as a bioorthogonal handle. This alkyne functionality allows for the attachment of reporter tags, such as biotin (B1667282) or a fluorescent dye, via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. nih.gov This modular approach enables the creation of affinity-based probes for pulldown experiments or fluorescent probes for imaging studies.

For instance, a biotinylated version of this compound could be used to isolate CRBN and its associated proteins from cell lysates. Subsequent analysis by mass spectrometry could then identify novel interacting proteins, which may be previously unknown substrates of this E3 ligase. Furthermore, in a competitive binding assay, this probe could be used to validate that a newly developed CRBN-targeting molecule indeed binds to its intended target.

Bioconjugation Strategies for Generating Activity-Based Probes and Fluorescent Tracers

The propargyl group of this compound is a key feature that enables its use in various bioconjugation strategies to generate sophisticated chemical biology tools. thermofisher.com The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and specific method for attaching this molecule to other molecules containing an azide (B81097) group. thermofisher.com

This has been extensively used to create activity-based probes (ABPs). ABPs are designed to covalently label active enzymes, allowing for their detection and quantification. While this compound itself is not a classic ABP that targets an enzyme's active site, its propargyl handle allows it to be incorporated into larger probe structures. More directly, it can be used to generate fluorescent tracers to visualize the localization and dynamics of CRBN within cells.

By "clicking" a fluorescent dye containing an azide group onto this compound, researchers can create a fluorescent probe that specifically binds to CRBN. This allows for the visualization of CRBN distribution and trafficking within living cells using fluorescence microscopy. Such probes are instrumental in understanding the biology of this important E3 ligase and in studying the cellular effects of CRBN-modulating drugs.

Table 2: Potential Bioconjugation Applications of this compound

| Application | Conjugation Partner (with azide) | Resulting Probe |

| Cellular Imaging | Fluorescent Dye (e.g., Rhodamine-azide) | Fluorescent CRBN Tracer |

| Target Pulldown | Biotin-azide | Affinity Probe for CRBN |

| Activity-Based Profiling | Azide-tagged warhead for a specific enzyme class | Bifunctional probe for targeted degradation and activity monitoring |

This compound as a Lead Scaffold for Academic Structure-Activity Relationship (SAR) Exploration

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and involve systematically modifying the chemical structure of a compound to understand how these changes affect its biological activity. This compound serves as an excellent starting point, or lead scaffold, for academic research focused on exploring the SAR of CRBN ligands and PROTACs. nih.gov

The phthalimide (B116566) and glutarimide (B196013) rings are both essential for CRBN binding and subsequent teratogenic effects of thalidomide, highlighting the structural sensitivity of this interaction. The modular nature of this compound allows for systematic modifications at several positions. For example, the phthalimidine ring can be substituted with various functional groups to investigate their impact on CRBN binding affinity and specificity. Similarly, the glutarimide ring can be modified, although this is often more synthetically challenging.

Furthermore, the propargyl and hydroxyl groups provide points for diversification to explore the impact of different linkers on PROTAC efficacy. Academic labs can use this scaffold to synthesize small, focused libraries of PROTACs with variations in linker length, rigidity, and polarity. By correlating these structural changes with the ability of the resulting PROTACs to degrade a target protein, researchers can gain valuable insights into the principles governing the formation of a productive ternary complex (POI-PROTAC-E3 ligase) and subsequent protein degradation. These studies are crucial for the rational design of next-generation protein degraders with improved potency and selectivity.

Challenges and Future Research Directions for Phthalimidinoglutarimide Propargyl Oh

Exploring Novel E3 Ligase Ligand Combinations

The glutarimide (B196013) moiety of Phthalimidinoglutarimide-propargyl-OH is a known ligand for the E3 ubiquitin ligase Cereblon (CRBN). frontiersin.orgrscf.ru This makes the compound a valuable tool for targeted protein degradation using technologies like Proteolysis Targeting Chimeras (PROTACs). frontiersin.orgresearchgate.net However, the reliance on a limited number of E3 ligases, primarily CRBN and VHL, can limit the scope and efficacy of PROTACs. researchgate.net

Future research should focus on exploring novel E3 ligase ligands that can be combined with the this compound scaffold. The discovery of new E3 ligase ligands would expand the repertoire of degradable proteins and could help overcome potential resistance mechanisms. researchgate.net The propargyl group of this compound provides a convenient handle for click chemistry, allowing for the facile conjugation of different E3 ligase ligands.

Rational Design of this compound Derivatives for Enhanced Research Utility

Rational design and computational modeling can be powerful tools to enhance the research utility of this compound. mdpi.comrug.nl By systematically modifying the structure of the parent compound, it is possible to fine-tune its properties, such as binding affinity for CRBN, cell permeability, and metabolic stability.

Structure-activity relationship (SAR) studies can be conducted by synthesizing a library of derivatives with modifications at different positions of the phthalimide (B116566) and glutarimide rings. nih.gov For example, the introduction of different substituents on the phthalimide ring could modulate the compound's electronic and steric properties, potentially leading to improved biological activity. nih.gov Molecular docking studies can provide insights into the binding mode of these derivatives with their target proteins, guiding the design of more potent and selective compounds. nih.gov

Table 2: Strategies for the Rational Design of this compound Derivatives

| Design Strategy | Objective |

| Structure-Activity Relationship (SAR) studies | Identify key structural features for optimal activity |

| Computational modeling and molecular docking | Predict binding affinity and guide derivative design |

| Introduction of photo-activatable groups | Enable spatiotemporal control of protein degradation |

| Isotopic labeling | Facilitate mechanistic studies and target identification |

Integration with Omics Technologies (Proteomics, Metabolomics) for Systems-Level Understanding

To gain a comprehensive understanding of the biological effects of this compound, it is crucial to integrate its study with omics technologies such as proteomics and metabolomics. nih.gov These approaches can provide a systems-level view of the cellular response to the compound, revealing downstream effects and potential off-target activities.

Proteomics can be used to identify the proteins that are degraded upon treatment with PROTACs derived from this compound. This can help to validate the intended target and identify any unintended targets. nih.gov Metabolomics, on the other hand, can reveal changes in cellular metabolism that result from the degradation of a specific protein. nih.gov This information can provide valuable insights into the function of the targeted protein and the broader consequences of its removal.

Potential for Multi-Target Approaches in Chemical Biology Research

The complex pathogenesis of many diseases often involves multiple cellular pathways and protein targets. nih.gov This has led to a growing interest in the development of multi-target agents that can modulate several targets simultaneously. nih.gov The modular nature of this compound, with its distinct functional moieties, makes it an attractive scaffold for the development of multi-target probes.

For example, the phthalimide group could be modified to bind to a second protein of interest, in addition to the CRBN-binding glutarimide moiety. This would result in a bifunctional molecule that could bring two proteins into proximity, potentially leading to novel biological outcomes. The propargyl group can be used to attach other functionalities, such as fluorescent dyes or affinity tags, to create versatile chemical biology tools.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.